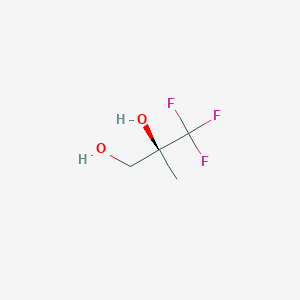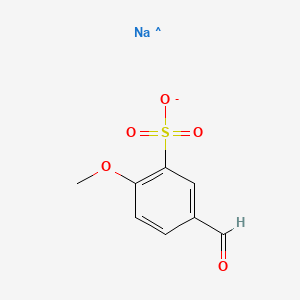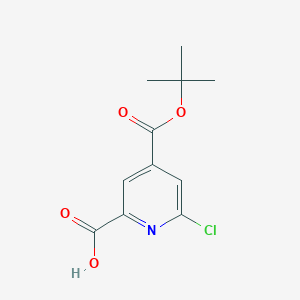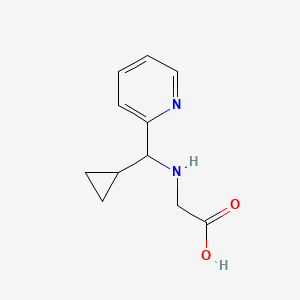
4-Fluoro-2-iodo-3-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-iodo-3-methoxyaniline is an organic compound with the molecular formula C7H7FINO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-3-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 4-fluoro-3-methoxyaniline. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is also influenced by cost and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodo-3-methoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-fluoro-2-azido-3-methoxyaniline .
Scientific Research Applications
4-Fluoro-2-iodo-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein labeling.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodo-3-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their function. The presence of fluorine, iodine, and methoxy groups can influence its binding affinity and specificity for molecular targets. The exact pathways involved would vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxyaniline: Similar structure but lacks the iodine atom.
4-Fluoro-3-methoxyaniline: Similar structure but with different positioning of the methoxy group.
2-Iodo-4-methoxyaniline: Similar structure but lacks the fluorine atom.
Uniqueness
4-Fluoro-2-iodo-3-methoxyaniline is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H7FINO |
|---|---|
Molecular Weight |
267.04 g/mol |
IUPAC Name |
4-fluoro-2-iodo-3-methoxyaniline |
InChI |
InChI=1S/C7H7FINO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3 |
InChI Key |
QBABRZZDHITZRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1I)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759793.png)

![1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11759809.png)
![(4E)-3-(chloromethyl)-4-[(1H-indol-4-yl)methylidene]-4,5-dihydro-1,2-oxazol-5-one](/img/structure/B11759815.png)





![4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759869.png)
